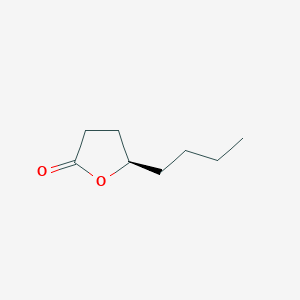

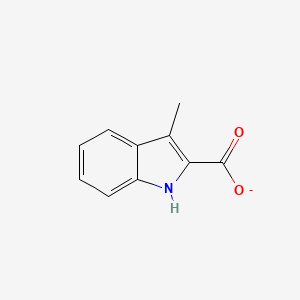

![molecular formula C6H10O3 B1240676 Furo[2,3-b]furan-3-ol, hexahydro- CAS No. 109789-19-7](/img/structure/B1240676.png)

Furo[2,3-b]furan-3-ol, hexahydro-

Vue d'ensemble

Description

Furo[2,3-b]furan-3-ol, hexahydro-, also known as (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, is a chemical compound used as a reagent in the synthesis of Darunavir , a second-generation HIV-1-protease inhibitor and antiviral agent .

Synthesis Analysis

The synthesis of hexahydro-furo[2,3-b]furan-3-ol has been described in several patents . The process involves several steps such as an allylation step using lithium diisopropyl amide, followed by a reduction step, and further a Swern oxidation step followed by an ozonolytic cleavage and a hydroboration step . The synthesis starts from 2,3-dihydrofuran and comprises the step of treating said intermediate with N-iodosuccinimide and allyl alcohol followed by a radical cyclisation in the presence of a catalyst i.e. cobaloxime .Molecular Structure Analysis

The molecular formula of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is C6H10O3 . The structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hexahydro-furo[2,3-b]furan-3-ol include allylation, reduction, Swern oxidation, ozonolytic cleavage, and hydroboration . The synthesis also involves a radical cyclisation in the presence of a catalyst .Applications De Recherche Scientifique

Synthesis and HIV Protease Inhibition

- Efficient Synthesis Techniques : Hexahydrofuro[2,3-b]furan-3-ol has been the focus of research due to its application in HIV protease inhibitors. An efficient method for synthesizing this compound involves using a lanthanide catalyst, which aids in the condensation of 2,3-dihydrofuran and glycolaldehyde dimer. This process is significant for producing various furo[2,3-b]furan derivatives (Yu et al., 2007).

- Asymmetric One-Pot Synthesis : A one-pot synthesis procedure has been developed for hexahydrofuro[2,3-b]furan-3-ol, using furan and Cbz-protected glycol aldehyde as starting materials. This method is vital for creating building blocks for HIV protease inhibitors like darunavir (Sevenich et al., 2017).

Chemical Synthesis and Applications

- Domino Claisen Rearrangement : A method involving domino Claisen rearrangement has been developed for creating 3a,6a-dihydro-furo[2,3-b]furan derivatives. This method is atom-economic and initiates with furylcarbinols (Yin et al., 2012).

- Furo[3,2-b]quinolines Synthesis : A metal-free [4+2] cycloaddition process has been developed for constructing furo[3,2-b]quinolines and furo[2,3-b:4,5-b']diquinolines, using aza-o-quinone methides and furans. This method highlights the dearomatization of furans and shows high regio- and diastereoselectivity (Lei et al., 2020).

Additional Research

- Antifeeding Activities : Research on perhydrofuro[2,3-b]furan compounds has indicated their potential in antifeeding activities. Substituent groups affect these activities, and protecting the hydroxy group of the hemiacetal enhances these properties (Kojima & Kato, 1980).

- Stereoselective Synthesis : A stereoselective synthesis approach has been reported for hexahydrofuro[2,3-b]furan-3-ol, achieving high enantiomeric excess. This synthesis is crucial for developing high-affinity P2 ligands in HIV protease inhibitors (Ghosh et al., 2006).

Mécanisme D'action

While the specific mechanism of action of hexahydro-furo[2,3-b]furan-3-ol is not mentioned in the sources, it is used as a reagent in the synthesis of Darunavir , a second-generation HIV-1-protease inhibitor. Protease inhibitors work by blocking the activity of a protein called protease, which is needed by HIV, the virus that causes AIDS, to replicate.

Propriétés

IUPAC Name |

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDXYCHYMULCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432484 | |

| Record name | Furo[2,3-b]furan-3-ol, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109789-19-7 | |

| Record name | Furo[2,3-b]furan-3-ol, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240595.png)

![N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1240598.png)

![13-fluoro-17-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-2-one](/img/structure/B1240599.png)

![(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240602.png)

![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)

![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)